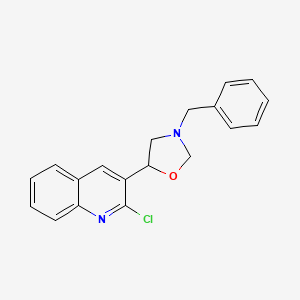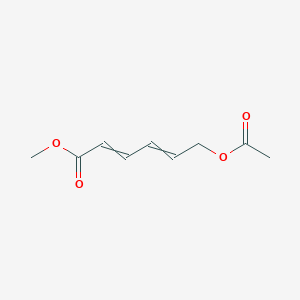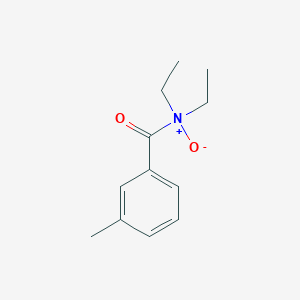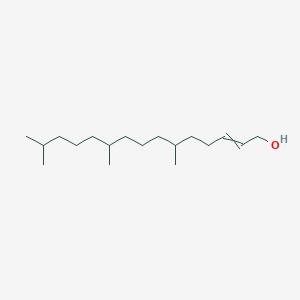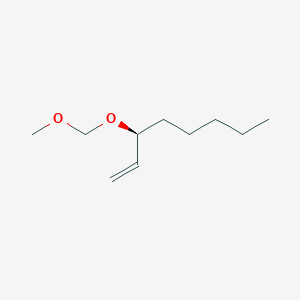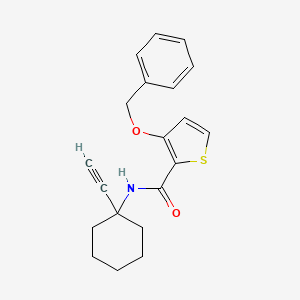
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine, such as 1-ethynylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity exhibited by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-N-cyclohexylthiophene-2-carboxamide: Lacks the ethynyl group.
3-(Benzyloxy)-N-(1-propynylcyclohexyl)thiophene-2-carboxamide: Contains a propynyl group instead of an ethynyl group.
Uniqueness
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynyl group, which can impart distinct electronic properties and reactivity compared to similar compounds. This uniqueness may translate to different biological activities or applications in materials science.
Eigenschaften
CAS-Nummer |
918135-81-6 |
|---|---|
Molekularformel |
C20H21NO2S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
N-(1-ethynylcyclohexyl)-3-phenylmethoxythiophene-2-carboxamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-20(12-7-4-8-13-20)21-19(22)18-17(11-14-24-18)23-15-16-9-5-3-6-10-16/h1,3,5-6,9-11,14H,4,7-8,12-13,15H2,(H,21,22) |
InChI-Schlüssel |
YIDLZBQUVVHZJM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![1-Boc-4-[2-(2,2,2-trifluoroacetylamino)ethyl]piperazine](/img/structure/B14176492.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

